H-Orn(Z)-obzl hcl
CAS No.: 63594-37-6
Cat. No.: VC21542379
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63594-37-6 |
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Molecular Formula | C14H14N2O3 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 |
Standard InChI Key | YRMVHTZHFWHHIU-LBPRGKRZSA-N |
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N |
SMILES | C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N |
Chemical Structure and Properties
Molecular Structure
H-Orn(Z)-obzl hydrochloride contains ornithine as its base amino acid with the following protection pattern:
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Alpha-amino group: Free (as hydrochloride salt)
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Delta-amino group: Protected with benzyloxycarbonyl (Z) group
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Carboxyl group: Protected as benzyl ester (obzl)
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that determine its behavior in laboratory settings:
Property | Value |
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CAS Number | 63594-37-6 |
Molecular Formula | C20H25ClN2O4 |
Molecular Weight | 392.9 g/mol |
Physical Appearance | White to off-white solid |
Solubility | Soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |
Melting Point | Not specified in available literature |
Storage Conditions | Recommended storage in dark place under inert atmosphere at 2-8°C |
The presence of the Z and obzl protecting groups significantly alters the compound's physical properties compared to unprotected ornithine, particularly increasing its solubility in organic solvents and decreasing its water solubility.
Synthesis Methods
General Synthetic Approach
The synthesis of H-Orn(Z)-obzl hydrochloride typically involves several key steps to install the specific protecting groups in the correct positions:
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Protection of the delta-amino group with the benzyloxycarbonyl (Z) group
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Protection of the carboxyl group as a benzyl ester
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Conversion to the hydrochloride salt to stabilize the alpha-amino group
Applications in Peptide Chemistry
Role in Peptide Synthesis
H-Orn(Z)-obzl hydrochloride serves as a crucial building block in peptide synthesis, offering several advantages:
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Selective reactivity through its free alpha-amino group
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Prevention of side reactions at the delta-amino position
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Compatibility with both solution-phase and solid-phase peptide synthesis methods
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Ability to introduce ornithine residues with protected side chains into peptide sequences
The importance of this type of protected amino acid is evident in peptide chemistry literature, where similar protected ornithine derivatives are used to synthesize various peptides with specific structural and functional properties .
Advantages in Complex Peptide Synthesis
The specific protection pattern of H-Orn(Z)-obzl hydrochloride offers distinct advantages when synthesizing peptides with complex structures:
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Prevents unwanted cross-linking through the delta-amino group
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Allows for orthogonal deprotection strategies
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Enables selective functionalization of specific positions
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Facilitates the incorporation of ornithine residues with preserved side-chain functionality
These advantages make H-Orn(Z)-obzl hydrochloride particularly valuable when working with peptides containing multiple functional groups that require differential protection and deprotection strategies.
Biological Relevance
Relevance to Ornithine Biochemistry
Ornithine serves as a key intermediate in several important biochemical pathways:
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The urea cycle, which is responsible for ammonia detoxification
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Polyamine biosynthesis, essential for cell growth and proliferation
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Proline and glutamate metabolism
Compounds derived from H-Orn(Z)-obzl hydrochloride can be used to study these pathways and potentially develop modulators of ornithine-dependent processes.
Comparison with Similar Compounds
Comparison with Other Protected Ornithine Derivatives
Several related compounds provide context for understanding H-Orn(Z)-obzl hydrochloride's properties and applications:
Compound | Protection Pattern | Notable Features | Applications |
---|---|---|---|
H-Orn(Z)-obzl HCl | Z-protected δ-amino, benzyl ester-protected carboxyl | Dual protection strategy | Peptide synthesis |
H-Orn(Ac)-β-Ala-OBzl | Acetyl-protected δ-amino, dipeptide with benzyl ester | Sweet taste properties | Sweetener research |
H-Orn(Bz)-β-Ala-OBzl | Benzoyl-protected δ-amino, dipeptide with benzyl ester | Sweet and bitter taste | Sweetener research |
H-Orn(2-Cl-Z)-OH | 2-Chloro-Z-protected δ-amino, free carboxyl | Used in peptide synthesis | Reactant in peptide chemistry |
These comparisons highlight the versatility of protected ornithine derivatives in different research contexts .
Compound | Threshold Value (mM) | Taste Profile |
---|---|---|
H-Orn(Ac)-β-Ala-OH (δ-Ac-OBA) | 3.50 | Sweet |
H-Orn(Ac)-β-Ala-OH, 0.4HCl | 1.26 | Sweet > Sour |
H-Orn(Bz)-β-Ala-OH | 1.57 | Sweet > Bitter |
H-Orn(Bz)-β-Ala-OMe | 0.40 | Bitter, Astringency |
Research Findings and Future Directions
Current Research Applications
Based on the available literature, H-Orn(Z)-obzl hydrochloride and similar protected ornithine derivatives find applications in:
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Peptide synthesis as building blocks for complex peptides
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Development of taste-modifying compounds and sweeteners
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Structure-activity relationship studies for ornithine-containing compounds
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Medicinal chemistry research focused on peptide-based therapeutics
Synthetic Methodology Advancements
Recent advancements in peptide chemistry have likely improved the synthesis and utilization of compounds like H-Orn(Z)-obzl hydrochloride:
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Development of more efficient coupling reagents
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Improved orthogonal protection strategies
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Advances in purification techniques
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Application of flow chemistry and automation to amino acid derivatization
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